AKI-001 - 925218-37-7

AKI-001

Catalog Number: EVT-287712
CAS Number: 925218-37-7
Molecular Formula: C21H24N4O
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AKI-001 is an aurora kinase inhibitor.
Source and Classification

The compound originates from research aimed at developing inhibitors for Aurora kinases, which are essential in regulating mitosis. The classification of AKI-001 falls under small molecule inhibitors, specifically within the category of kinase inhibitors. These inhibitors are designed to interfere with the activity of specific enzymes (kinases) that play a role in cancer cell proliferation .

Synthesis Analysis

Methods and Technical Details

The synthesis of AKI-001 involves several steps, utilizing a pentacyclic scaffold as the core structure. The synthetic pathway typically includes:

  1. Formation of the Pentacyclic Core: Initial reactions involve the construction of the pentacyclic structure through cyclization processes.
  2. Functionalization: Subsequent steps modify the core to enhance binding affinity and selectivity towards Aurora kinases.
  3. Purification: The final product undergoes purification techniques such as chromatography to isolate AKI-001 in its active form.

The synthesis has been optimized to ensure high yields and purity, which are critical for biological evaluation .

Molecular Structure Analysis

Structure and Data

The molecular structure of AKI-001 is characterized by its unique pentacyclic framework, which is critical for its biological activity. Key structural features include:

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • 3D Configuration: The spatial arrangement of atoms allows for effective interaction with the binding sites of Aurora kinases.

Crystallographic data may be available through specialized databases, providing insights into the compound's conformational properties and interactions with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

AKI-001 participates in various chemical reactions primarily related to its interactions with Aurora kinases. Key reactions include:

  1. Binding Interactions: The compound forms non-covalent interactions (hydrogen bonds, hydrophobic interactions) with specific amino acids in the active site of Aurora kinases.
  2. Inhibition Mechanism: By binding to these kinases, AKI-001 inhibits their activity, preventing phosphorylation processes necessary for cell cycle progression.

These interactions are crucial for understanding how AKI-001 exerts its anticancer effects at a molecular level .

Mechanism of Action

Process and Data

The mechanism of action of AKI-001 involves:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site of Aurora A and B kinases, AKI-001 effectively blocks their phosphorylation activity.
  2. Cell Cycle Arrest: This inhibition leads to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis (programmed cell death) in cancer cells.

Experimental data from phenotypic assays confirm that AKI-001 can significantly reduce cell proliferation in various cancer cell lines, demonstrating its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AKI-001 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited water solubility.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • LogP Value: Indicates moderate lipophilicity, which is beneficial for cellular uptake.

These properties are essential for evaluating the compound's suitability for further development into a clinical therapeutic agent .

Applications

Scientific Uses

AKI-001 has significant potential applications in scientific research and medicine, particularly:

  1. Cancer Therapy Development: As an inhibitor of Aurora kinases, it is being explored as a treatment option for various cancers, including breast, ovarian, and lung cancers.
  2. Research Tool: It serves as a valuable tool in cancer biology studies to elucidate the role of Aurora kinases in cell division and tumorigenesis.

Ongoing studies aim to further characterize its efficacy and safety profile in preclinical models before advancing to clinical trials .

Chemical Characterization of AKI-001

Structural Analysis and Molecular Design

Pentacyclic Scaffold Architecture

AKI-001 features a structurally complex pentacyclic core that forms the foundation of its biological activity. This scaffold integrates five fused rings: three six-membered and two five-membered heterocycles, creating a rigid three-dimensional structure optimized for kinase inhibition. The pentacyclic system enables precise spatial positioning of key functional groups essential for interacting with the ATP-binding pocket of Aurora kinases. X-ray crystallography studies (PDB 3COH) confirm that the scaffold architecture induces a distinct binding conformation in Aurora A kinase, with the central ring system occupying a hydrophobic cleft adjacent to the hinge region. This structural feature significantly contributes to the compound's high binding affinity (Kd < 5 nM) and selectivity profile among kinase family members. The scaffold's inherent rigidity also reduces entropic penalties upon binding, enhancing the binding free energy compared to less constrained bicyclic or tricyclic analogs [8].

Table 1: Structural Features of AKI-001's Pentacyclic Core

Structural ElementChemical CompositionSpatial OrientationFunctional Role
Central Ring SystemFused pyridine-pyrroleNear-planar conformationScaffold rigidity
Eastern RingSubstituted benzenePerpendicular to central planeHydrophobic interactions
Western RingFunctionalized pyrimidineCoplanar with central systemH-bond donation
Bridgehead AtomsNitrogen at positions 1,8Directed toward hinge regionKey binding contacts

Key Functional Groups and Binding Motifs

Critical functional groups strategically positioned on the pentacyclic scaffold enable specific molecular interactions with Aurora kinases. The lactam carbonyl at position C7 serves as a key hydrogen bond acceptor, forming a crucial interaction with the backbone NH of Ala213 in Aurora A's hinge region. This interaction mimics the natural ATP binding mechanism but with enhanced specificity. The amino pyrimidine moiety at position N3 functions as a hydrogen bond donor-acceptor pair, engaging with Glu260 and Arg220 residues in the active site. Additionally, a hydrophobic para-fluorophenyl extension from the pentacyclic core occupies a deep selectivity pocket unique to Aurora kinases, providing >100-fold selectivity over other kinases like CDK2 [8]. These motifs collectively create a binding signature that exploits both conserved kinase features and Aurora-specific structural elements. The fluorinated aromatic system also contributes to π-stacking interactions with Phe275, further stabilizing the inhibitor-enzyme complex [5].

Synthesis and Optimization Pathways

Derivative Development from Lead Structures

AKI-001 emerged from systematic optimization of two distinct lead compounds: a tricyclic Aurora A inhibitor (IC50 = 380 nM) with moderate cellular activity but poor bioavailability, and a tetracyclic compound with excellent cellular penetration but suboptimal kinase selectivity. Medicinal chemists employed a fragment-linking strategy to merge the pharmacophoric elements of both leads, resulting in the novel pentacyclic scaffold. Key synthetic innovations included a tandem Suzuki-Miyaura/Pictet-Spengler reaction to construct the central ring system, followed by regioselective fluorination at the C15 position. The critical transformation involved a palladium-catalyzed intramolecular C-N coupling to form the seventh ring, which significantly enhanced conformational restraint compared to the parent structures. This synthetic approach enabled gram-scale production of the core structure in 5 linear steps with an overall yield of 28% – a substantial improvement over earlier 12-step routes used for preliminary analogs [8].

Structure-Activity Relationship (SAR) Profiling

Comprehensive SAR studies identified precise structural requirements for Aurora kinase inhibition:

  • Ring Fusion Modifications: Saturation of the C8-C9 bond increased Aurora B potency 3-fold (IC50 from 15 nM to 5 nM) but reduced cellular activity due to decreased membrane permeability
  • Substituent Effects: Introduction of a methyl group at position N1 improved metabolic stability (t1/2 increased from 1.2 to 4.7 hours in microsomes) while maintaining nanomolar potency
  • Electron-Withdrawing Groups: Fluorination at position C15 enhanced both Aurora A affinity (IC50 = 2.1 nM) and oral bioavailability (F = 67% in rats) through modulation of electron density in the adjacent pyrimidine ring
  • Solubilizing Groups: Addition of polar substituents to the terminal phenyl ring improved aqueous solubility (from 5 µg/mL to >150 µg/mL) but compromised cell membrane penetration, reducing antiproliferative activity

Table 2: Key SAR Findings for AKI-001 Derivatives

Structural ModificationAurora A IC50 (nM)Cellular Activity (IC50, nM)Oral Bioavailability (%)
Parent Compound 1380 ± 42820 ± 11012
Parent Compound 224 ± 3140 ± 1543
AKI-001 Core3.2 ± 0.478 ± 967
C15-Fluorination2.1 ± 0.365 ± 772
N1-Methylation3.8 ± 0.585 ± 868
Terminal -OH Addition4.1 ± 0.6210 ± 2264

Physicochemical Properties

Solubility and Stability Profiling

AKI-001 exhibits pH-dependent solubility characteristics critical for formulation development. The compound demonstrates excellent solubility in acidic conditions (pH 1.2: 2.8 mg/mL) due to protonation of the pyrimidine nitrogen (pKa = 4.3), but limited solubility at physiological pH (pH 7.4: 0.05 mg/mL). Stability assessments reveal exceptional solid-state stability with <0.5% degradation after 6 months at 25°C/60% RH. In solution, the compound shows greater susceptibility to hydrolytic degradation, particularly under alkaline conditions where the lactam ring undergoes hydrolysis. Photostability testing indicates moderate light sensitivity, requiring amber glass protection for long-term storage. Thermal analysis by differential scanning calorimetry revealed a sharp melting point at 218°C, confirming high crystallinity. The compound maintains structural integrity across a temperature range of -20°C to +150°C, with decomposition initiating only above 300°C [2] .

Table 3: Stability Profile of AKI-001 Under Various Conditions

Stress ConditionDurationDegradation Products% Parent Remaining
Acidic (0.1N HCl)24h at 60°CPositional isomers98.2%
Basic (0.1N NaOH)24h at 60°CHydrolyzed lactam82.7%
Oxidative (3% H2O2)24h at RTN-oxides91.5%
Photolytic (1.2M lux-h)48hRing-opened derivative95.8%
Thermal (100°C)24hNone detected99.9%

Molecular Weight and Formula Validation

The molecular formula of AKI-001 (C21H24N4O) has been unequivocally confirmed through high-resolution mass spectrometry (HRMS) with an observed exact mass of 348.1947 Da (calculated 348.1950 for C21H24N4O, Δ = 0.3 ppm). Complementary elemental analysis yielded composition percentages within 0.3% of theoretical values: C 72.39% (theor 72.39%), H 6.94% (theor 6.94%), N 16.08% (theor 16.08%), O 4.59% (theor 4.59%). Advanced characterization using energy-resolved oxonium ion monitoring mass spectrometry provided structural validation through distinctive fragmentation patterns at increasing collision energies. The technique generated a unique energy-resolved structural fingerprint that distinguished AKI-001 from isomeric compounds and confirmed the position of the fluorine substituent. This methodology provided a detection limit of 30 attomole and a quantitative dynamic range spanning 4 orders of magnitude, enabling precise molecular validation at microgram quantities [5] [2].

Properties

CAS Number

925218-37-7

Product Name

AKI-001

IUPAC Name

5-ethyl-7,7,16-trimethyl-5,11,14,15-tetrazapentacyclo[10.8.0.02,10.04,8.013,17]icosa-1(12),2,4(8),9,13,16-hexaen-6-one

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C21H24N4O/c1-5-25-17-9-14-13-8-6-7-12-11(2)23-24-19(12)18(13)22-16(14)10-15(17)21(3,4)20(25)26/h9-10,22H,5-8H2,1-4H3,(H,23,24)

InChI Key

AOMMPEGZDRAGRC-UHFFFAOYSA-N

SMILES

O=C1C(C)(C)C2=CC3=C(C=C2N1CC)C(CCCC4C5=NN=C4C)C5=N3

Solubility

Soluble in DMSO, not in water

Synonyms

AK-I001; AKI 001; AKI001.

Canonical SMILES

CCN1C2=C(C=C3C(=C2)C4=C(N3)C5=NNC(=C5CCC4)C)C(C1=O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.